molecular formula C14H14N2OS B1346453 2-Phenyl-2-(phenylthio)acetohydrazide CAS No. 32121-53-2

2-Phenyl-2-(phenylthio)acetohydrazide

Cat. No.: B1346453
CAS No.: 32121-53-2
M. Wt: 258.34 g/mol
InChI Key: BLBSXELGHYWXGP-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phenylthio)acetohydrazide is an organic compound with the molecular formula C14H14N2OS It is characterized by the presence of a phenyl group and a phenylthio group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(phenylthio)acetohydrazide typically involves the reaction of phenylthioacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5CH2SCOOH+NH2NH2C6H5CH2SCONHNH2\text{C}_6\text{H}_5\text{CH}_2\text{S}\text{C}\text{O}\text{OH} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}\text{C}\text{O}\text{NH}\text{NH}_2 C6​H5​CH2​SCOOH+NH2​NH2​→C6​H5​CH2​SCONHNH2​

Properties

IUPAC Name

2-phenyl-2-phenylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-16-14(17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBSXELGHYWXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302025
Record name 2-phenyl-2-(phenylthio)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32121-53-2
Record name 32121-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-2-(phenylthio)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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